3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
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Overview
Description
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Hydrobromide Formation: The final step involves the conversion of the bromomethylated triazole into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction typically yields partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Pharmaceutical Development: Investigated for its potential use in developing new drugs, particularly those targeting microbial infections or specific enzymes.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological molecules:
Molecular Targets: It can target enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in microbes or other organisms.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1,2,4-triazole: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenyl-1,2,4-triazole:
Uniqueness
Bromomethyl Group: Provides high reactivity towards nucleophiles, making it versatile in synthetic chemistry.
Phenyl Group: Enhances its stability and potential interactions with biological targets, broadening its application scope.
This detailed overview of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide highlights its significance in various fields, from synthetic chemistry to potential medical applications
Properties
CAS No. |
2731014-04-1 |
---|---|
Molecular Formula |
C9H9Br2N3 |
Molecular Weight |
319 |
Purity |
95 |
Origin of Product |
United States |
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